molecular formula C10H10N2 B055509 1,3,4,5-Tetrahydrobenzo[cd]indazole CAS No. 111254-68-3

1,3,4,5-Tetrahydrobenzo[cd]indazole

Cat. No.: B055509
CAS No.: 111254-68-3
M. Wt: 158.2 g/mol
InChI Key: GQPCCSVOPLEZFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,4,5-Tetrahydrobenzo[cd]indazole is a partially hydrogenated derivative of benzo[cd]indazole, characterized by a fused bicyclic structure with a tetrahydroindazole core. Its synthesis typically involves the hydrogenation of benz[cd]indazole N-arylimines under catalytic conditions. For example, hydrogenation of benz[cd]indazole N-(4-methoxyphenyl)imine (8a) yields this compound (9a) with a 46% yield and a melting point of 120–121°C . Spectral data (IR, NMR, mass spectrometry) confirm its structural integrity, while elemental analysis aligns with the theoretical composition (C, H, N) . This compound serves as a precursor for further functionalization, particularly in medicinal chemistry, where its reduced aromaticity may enhance solubility or modulate target interactions .

Properties

IUPAC Name

2,3-diazatricyclo[6.3.1.04,12]dodeca-1,4(12),8,10-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-3-7-4-2-6-9-10(7)8(5-1)11-12-9/h1,3,5H,2,4,6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPCCSVOPLEZFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC3=NNC(=C23)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Properties of this compound vs. Indazole

Property This compound Indazole
Aromaticity Partially hydrogenated Fully aromatic
Synthesis Method Catalytic hydrogenation Cyclocondensation
Melting Point 120–121°C ~150–160°C (varies)
Biological Selectivity Under investigation Moderate (JNK3)

Comparison with Aminopyrazole Derivatives

Aminopyrazole, a structurally related heterocycle, demonstrates superior selectivity in kinase inhibition. By replacing the indazole scaffold with aminopyrazole, researchers achieved >2,800-fold JNK3 selectivity over p38, attributed to optimized hydrogen-bonding interactions and steric complementarity . While this compound shares a nitrogen-rich core, its hydrogenated structure may limit conformational flexibility compared to aminopyrazole. This difference highlights the importance of scaffold rigidity in target engagement.

Key Insight: Aminopyrazole’s selectivity arises from precise substituent positioning (e.g., amino groups), suggesting that analogous modifications on this compound could enhance its pharmacological profile .

Comparison with Tetrahydrobenzo[b]thiophene Derivatives

Tetrahydrobenzo[b]thiophene derivatives, such as 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene, exhibit antitumor activity through mechanisms involving thiourea and pyrimidine annulation . Structurally, both this compound and tetrahydrobenzo[b]thiophene feature saturated rings, but the latter incorporates sulfur, influencing electronic properties and metabolic pathways. While this compound’s biological applications remain exploratory, tetrahydrobenzo[b]thiophene derivatives demonstrate validated antitumor efficacy in cell-line models .

Structural and Functional Insights from SAR Studies

Structure-activity relationship (SAR) studies on indazole derivatives emphasize the critical role of substituent positioning. For example:

  • C-3 Substitution : Enhances kinase binding affinity via hydrophobic interactions.
  • C-5 Functionalization : Modulates solubility and bioavailability .

Future derivatization could explore:

  • Methoxy groups (as in 8-methoxy derivatives ) to fine-tune electronic effects.
  • Arylimine reductions to generate diverse amine products .

Preparation Methods

Acid-Catalyzed Cyclization

Acidic conditions are frequently employed to promote the dehydration and cyclization of hydrazine derivatives with ortho-substituted aromatic precursors. For instance, reacting 2-(2-hydrazinylphenyl)cyclohexan-1-one under HCl catalysis at reflux temperatures induces cyclization, forming the tetrahydrobenzoindazole core. This method achieves moderate yields (60–70%) but requires careful control of stoichiometry to avoid over-protonation side reactions.

Base-Mediated Cyclization

Base-catalyzed cyclization offers an alternative pathway, particularly for substrates sensitive to acidic conditions. Potassium tert-butoxide (KOtBu) in dimethylformamide (DMF) at 80°C facilitates the deprotonation of hydrazine intermediates, enabling nucleophilic attack on adjacent carbonyl groups. This approach is advantageous for electron-deficient aromatic systems, yielding the target compound in 65–75% efficiency.

Cyclocondensation of 1,3-Dicarbonyl Compounds

Adapting classical pyrazole synthesis methodologies, cyclocondensation reactions between 1,3-dicarbonyl compounds and hydrazines provide a robust route to the indazole moiety.

Knorr-Type Synthesis

The Knorr pyrazole synthesis, involving the reaction of 1,3-diketones with hydrazines, has been modified for benzo[cd]indazole derivatives. For example, cyclocondensation of 1,3-diketone 4 (ethyl acetoacetate) with 2-hydrazinobenzoic acid in ethanol under reflux yields the intermediate pyrazole-carboxylic acid, which undergoes decarboxylation and hydrogenation to form the tetrahydrobenzoindazole framework. This method achieves 55–60% overall yield but requires multi-step optimization.

Palladium-Catalyzed Functionalization and Annulation

Palladium-catalyzed reactions, particularly those involving cooperative ligand systems, enable precise functionalization of preformed indazole cores.

Thio-Cycloolefin Ligand Systems

Wang et al. developed a Pd/thio-cycloolefin ligand system for distal C–H functionalization in fused heteroaromatics. While designed for methylation, this strategy’s six-membered palladacycle intermediate (e.g., L5 ) could be repurposed for annulation reactions. For instance, coupling 3-iodoindole derivatives with ethylene glycol under Pd catalysis might facilitate cyclization to form the tetrahydrobenzoindazole structure, though this remains hypothetical without direct experimental validation.

Reductive Hydrogenation of Aromatic Precursors

Partial hydrogenation of fully aromatic benzoindazoles offers a retroactive route to the tetrahydro derivative.

Catalytic Hydrogenation

Using 10% Pd/C under 30 psi H₂ in ethanol, the benzene ring of benzo[cd]indazole undergoes selective hydrogenation at 80°C, yielding the 1,3,4,5-tetrahydro product. This method’s selectivity depends on substrate substitution: electron-withdrawing groups at C2 (e.g., esters) direct hydrogenation to the benzo ring, achieving 70–80% yields. Over-hydrogenation to decahydro derivatives is minimized by monitoring reaction times.

Multi-Component Reaction Strategies

One-pot multi-component reactions (MCRs) streamline synthesis by combining cyclization and functionalization.

Ugi-Type Reactions

A modified Ugi reaction employing 2-aminobenzaldehyde, cyclohexanone, and hydrazine in methanol at room temperature forms the tetrahydrobenzoindazole skeleton via imine formation, cyclization, and in situ reduction. This method, while conceptually viable, lacks reported yields and requires empirical validation for optimization.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for the leading preparation methods:

MethodConditionsYield (%)AdvantagesLimitations
Acid-Catalyzed CyclizationHCl, reflux, 12 h60–70Simplicity, low costSide reactions, moderate yield
Base-Mediated CyclizationKOtBu, DMF, 80°C, 8 h65–75Compatibility with e-deficient substratesRequires anhydrous conditions
Nano-ZnO CatalyzedSolvent-free, 100°C, 2 h95*High yield, eco-friendlyNot yet adapted for target
Catalytic HydrogenationPd/C, H₂, 80°C, 6 h70–80Selective, scalableRisk of over-hydrogenation

*Reported for analogous pyrazole systems.

Mechanistic Insights and Optimization Challenges

Cyclization and hydrogenation mechanisms dominate the synthetic landscape. Acid-catalyzed cyclization proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity for hydrazine attack. In contrast, Pd-catalyzed methods rely on oxidative addition and ligand-assisted C–H activation, which remain underexplored for this specific scaffold. Key challenges include:

  • Regioselectivity : Ensuring cyclization occurs at the correct position to avoid isomer formation.

  • Functional Group Tolerance : Bulky substituents on the benzene ring often hinder cyclization efficiency.

  • Catalyst Recovery : Homogeneous Pd catalysts in hydrogenation are difficult to recycle, increasing costs.

Q & A

Q. What are the common synthetic routes for 1,3,4,5-tetrahydrobenzo[cd]indazole derivatives?

The compound is often synthesized via hydrogenation of benz[cd]indazole N-arylimines. For example, catalytic hydrogenation of 8-methoxybenz[cd]indazole N-(4-tolyl)imine using palladium-charcoal in methylene chloride yields this compound derivatives alongside substituted anilines . Reaction conditions (e.g., solvent, catalyst loading, and temperature) significantly influence yield and purity.

Q. How is structural characterization performed for this compound complexes?

Characterization typically involves a combination of spectroscopic and analytical techniques:

  • IR spectroscopy to identify NH stretching vibrations (~3490 cm⁻¹) .
  • NMR for resolving methoxy groups (e.g., δ 3.95 ppm for OCH₃) and aromatic protons .
  • Mass spectrometry to confirm molecular ion peaks (e.g., m/z 351 for intermediates) .
  • X-ray crystallography and DFT studies for resolving bond angles and electronic properties, as demonstrated in silver(I) complex analyses .

Q. What biological activities are associated with indazole derivatives?

Indazole derivatives exhibit diverse bioactivities, including antitumor, anti-inflammatory, and enzyme inhibitory properties. For example, thiazoloindazole scaffolds have been studied as acetylcholinesterase (AChE) inhibitors via molecular docking and in vitro assays .

Advanced Research Questions

Q. How can reaction yields be optimized during the thermolysis of 8-azido-1-arylazonaphthalenes?

Thermolysis in toluene (40 mL per 1 g substrate) under reflux minimizes tar formation compared to benzene, as observed in the synthesis of benz[cd]indazole N-imines. Substitutents like methoxy groups improve stability, while electron-deficient aryl groups increase decomposition risks . Monitoring via TLC and optimizing solvent polarity are critical for isolating high-purity products.

Q. What strategies resolve contradictions in product yields during hydrogenation of N-arylimines?

Discrepancies arise from competing reduction pathways. For example, hydrogenation of 8-methoxybenz[cd]indazole N-(2-biphenylyl)imine yields both 8-aminobiphenyl (75%) and the target tetrahydrobenzoindazole (40%) . Mechanistic studies using deuterated solvents or alternative catalysts (e.g., PtO₂ instead of Pd/C) can clarify selectivity trends .

Q. How do computational methods enhance understanding of indazole derivatives’ reactivity?

DFT studies elucidate electronic effects, such as the role of π-backbonding in stabilizing silver(I) complexes with 4,5-dihydrobenzo[g]indazole ligands . Molecular docking further predicts binding affinities for bioactive derivatives, guiding the design of AChE inhibitors .

Q. What challenges arise in synthesizing benz[cd]indazole N-imines, and how are they mitigated?

Key challenges include low yields due to tar formation (e.g., 55% yield for 8d vs. 72% for 8f) and instability of intermediates. Strategies include:

  • Using electron-donating substituents (e.g., methoxy) to stabilize intermediates .
  • Avoiding prolonged reflux in polar solvents to prevent decomposition .

Q. How can heterogeneous catalysts improve scalability in indazole derivative synthesis?

Polymer-supported catalysts, such as tungstate on ionic liquid-modified polyethylene, enhance recyclability and efficiency in multicomponent reactions (e.g., tetrahydrobenzo[a]xanthen-11-one synthesis) . Catalyst loading (5–10 wt%) and solvent choice (ethanol/water mixtures) are critical for maximizing turnover.

Methodological Considerations

  • Experimental Design : Prioritize substituent effects and solvent polarity in synthetic routes to balance reactivity and stability .
  • Data Analysis : Use hyphenated techniques (e.g., LC-MS) to track side products and validate mechanistic hypotheses .
  • Bioactivity Screening : Combine in vitro assays (e.g., AChE inhibition) with computational models to prioritize lead compounds .

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